molecular formula C17H27ClN2O2 B13764955 N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride CAS No. 77985-28-5

N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride

Cat. No.: B13764955
CAS No.: 77985-28-5
M. Wt: 326.9 g/mol
InChI Key: AYKLEDWGNCRCFV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a piperidinoethyl backbone linked to a mesityl (2,4,6-trimethylphenyl) ester group via a carbamate bridge, with a hydrochloride salt (Figure 1). Its molecular formula is C₁₆H₂₄ClN₂O₂ (MW: 312.88 g/mol).

Properties

CAS No.

77985-28-5

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.9 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) N-(2-piperidin-1-ium-1-ylethyl)carbamate;chloride

InChI

InChI=1S/C17H26N2O2.ClH/c1-13-11-14(2)16(15(3)12-13)21-17(20)18-7-10-19-8-5-4-6-9-19;/h11-12H,4-10H2,1-3H3,(H,18,20);1H

InChI Key

AYKLEDWGNCRCFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC(=O)NCC[NH+]2CCCCC2)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride typically involves the reaction of mesityl chloride with N-(2-piperidinoethyl)carbamic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The mesityl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride involves its interaction with specific molecular targets. The piperidinoethyl moiety may interact with receptors or enzymes, modulating their activity. The mesityl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences lie in the ester substituents and alkoxy chain lengths , which influence lipophilicity, solubility, and metabolic stability.

Table 1: Structural and Toxicological Comparison
Compound Name (CAS RN) Molecular Formula Substituent Group LD₅₀ (rat, ip) Key Properties References
Target Compound C₁₆H₂₄ClN₂O₂ Mesityl (2,4,6-trimethylphenyl) 74 mg/kg High lipophilicity; eye irritant
Heptacaine hydrochloride (55792-21-7) C₂₂H₃₅ClN₂O₃ Heptyloxy phenyl Not reported Extended alkoxy chain; local anesthetic candidate
2,6-Xylyl ester analog (77985-29-6) C₁₇H₂₄ClN₂O₂ 2,6-Dimethylphenyl Not reported Lower steric hindrance vs. mesityl
4-Pentoxyphenyl analog (42438-18-6) C₂₀H₃₃ClN₂O₃ 4-Pentoxyphenyl Not reported Increased solubility due to ether oxygen

Functional Differences

Heptacaine’s heptyloxy chain further increases hydrophobicity, which may prolong tissue retention.

Toxicity Mechanisms: All analogs release HCl and NOₓ upon decomposition, but the mesityl compound’s higher methyl content may exacerbate oxidative stress. Subcutaneous toxicity (LD₅₀ = 225 mg/kg in mice) is milder than intraperitoneal routes, suggesting route-dependent metabolic activation.

Synthetic Utility :

  • Compounds like N-Cbz-2-Piperidinecarboxylic acid () serve as intermediates in peptide synthesis, whereas the target compound’s mesityl group may stabilize it against enzymatic hydrolysis.

Research Implications

  • Drug Design : The mesityl group’s steric bulk may hinder receptor binding compared to smaller substituents (e.g., 2,6-xylyl), necessitating optimization for target specificity.
  • Safety: Structural modifications to reduce NOₓ emissions during decomposition could improve handling safety.

Biological Activity

N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a carbamate derivative, which is known for its diverse biological activities. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈ClN₃O₃
  • Molecular Weight : 303.75 g/mol

Absorption and Distribution

Research indicates that the compound exhibits favorable pharmacokinetic properties:

  • Human Intestinal Absorption : High probability of absorption (0.9862) suggests effective oral bioavailability.
  • Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier (0.5052), which may influence its central nervous system effects.

Enzyme Interactions

The compound interacts with various cytochrome P450 enzymes, indicating potential for drug-drug interactions:

  • CYP450 3A4 Substrate : Moderate substrate activity (0.5389) suggests it may be metabolized by this enzyme.
  • Inhibition Profiles : Non-inhibitor for CYP450 2C9 and CYP450 2D6 indicates low risk for significant metabolic interactions.

The biological activity of this compound appears to be mediated through several pathways:

  • Antiviral Activity : The compound may inhibit viral replication by modulating host cell signaling pathways. It has been shown to affect the interferon signaling pathway, which is crucial for antiviral responses .
  • Cell Cycle Regulation : It can repress CDKN1A (p21), a cyclin-dependent kinase inhibitor, thus potentially promoting cell cycle progression .
  • Inflammatory Response Modulation : The compound may suppress NF-kappa-B activation and activate AP-1, impacting inflammatory responses .

In Vivo Studies

A study conducted on animal models demonstrated that administration of the compound resulted in significant changes in lipid metabolism and immune responses. Specifically:

  • Lipid Accumulation : The compound was found to interact with proteins involved in lipid storage, leading to altered lipid profiles in treated animals .
  • Immune Modulation : Effects on dendritic cell function were observed, leading to down-regulation of T-lymphocyte proliferation .

In Vitro Studies

In vitro assays have shown that the compound can effectively inhibit certain cancer cell lines:

  • Cancer Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

Summary Table of Biological Activities

Activity TypeObservations
AntiviralInhibits viral replication via host signaling
Cell Cycle RegulationRepresses CDKN1A (p21)
Inflammatory ResponseSuppresses NF-kappa-B; activates AP-1
Lipid Metabolism ModulationAlters lipid profiles in vivo
CytotoxicityPotent against various cancer cell lines

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